Potency Ranking of 1,4-Diphenylcyclopenta[d][1,2]oxazine Relative to BLT-1, BLT-4, and BLT-5 in SR-BI-Mediated DiI-HDL and [3H]CE-HDL Lipid Uptake
In a direct head-to-head comparison of all five BLT compounds in parallel assays, 1,4-diphenylcyclopenta[d][1,2]oxazine (BLT-3) occupies an intermediate potency position. For DiI-HDL uptake in ldlA[mSR-BI] cells, BLT-3 exhibits an IC50 of 0.51 ± 0.15 µM (n=3), placing it approximately 8.5-fold less potent than BLT-1 (0.06 ± 0.04 µM) but 3.9-fold more potent than BLT-4 (2.0 ± 1.0 µM) and 13.9-fold more potent than BLT-5 (7.1 ± 3.7 µM) [1]. For [3H]CE-HDL selective uptake in the same cell line, BLT-3 shows an IC50 of 2.3 ± 1.5 µM (n=6), compared to BLT-1 (0.35 ± 0.18 µM), BLT-4 (3.9 ± 0.76 µM), and BLT-5 (13.8 ± 8.5 µM) [1]. In Y1-BS1 adrenocortical cells, BLT-3 exhibits an IC50 of 1.7 µM (n=2), compared to BLT-1 (0.38 µM), BLT-4 (4.4 µM), and BLT-5 (8.0 µM), confirming that the rank order is conserved across cell types [1].
| Evidence Dimension | IC50 for SR-BI-mediated selective lipid uptake from HDL |
|---|---|
| Target Compound Data | DiI-HDL uptake IC50: 0.51 ± 0.15 µM; [3H]CE-HDL uptake IC50: 2.3 ± 1.5 µM (ldlA[mSR-BI]); [3H]CE-HDL uptake IC50: 1.7 µM (Y1-BS1) |
| Comparator Or Baseline | BLT-1: DiI-HDL IC50 0.06 ± 0.04 µM, [3H]CE-HDL IC50 0.35 ± 0.18 µM (ldlA[mSR-BI]), 0.38 µM (Y1-BS1); BLT-4: 2.0 ± 1.0, 3.9 ± 0.76, 4.4 µM; BLT-5: 7.1 ± 3.7, 13.8 ± 8.5, 8.0 µM |
| Quantified Difference | BLT-3 is ~8.5-fold less potent than BLT-1, ~1.7-fold more potent than BLT-4, and ~6.0-fold more potent than BLT-5 for [3H]CE-HDL uptake in ldlA[mSR-BI] cells |
| Conditions | ldlA[mSR-BI] CHO cells stably expressing murine SR-BI; 1 h preincubation with compound, 2 h incubation with labeled HDL at 37 °C; Y1-BS1 murine adrenocortical cells |
Why This Matters
For researchers requiring micromolar-range SR-BI inhibition without the sub-nanomolar potency (and associated metal-chelating liabilities) of BLT-1, or the weak inhibition of BLT-5, BLT-3 provides a quantitatively defined intermediate potency that enables dose-response studies across a tractable concentration range.
- [1] Nieland TJF, Penman M, Dori L, Krieger M, Kirchhausen T. Discovery of chemical inhibitors of the selective transfer of lipids mediated by the HDL receptor SR-BI. Proc Natl Acad Sci USA. 2002;99(24):15422–15427. Table 1. doi:10.1073/pnas.222421399. View Source
